O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxylamine group attached to the 5-position via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another approach involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and methanolysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(4,6-dimethoxypyrimidin-5-yl)methylamine: This compound is similar in structure but lacks the hydroxylamine group.
2,4-Dimethoxy-5-pyrimidinylboronic acid: Another related compound with boronic acid functionality instead of the hydroxylamine group.
Uniqueness
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the methoxy-substituted pyrimidine ring
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
O-[(4,6-dimethoxypyrimidin-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H11N3O3/c1-11-6-5(3-13-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 |
InChI Key |
WAJJZNWNSPVGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.